molecular formula C10H12N2S B14164876 1-Cyclopropyl-3-phenylthiourea CAS No. 77991-97-0

1-Cyclopropyl-3-phenylthiourea

Cat. No.: B14164876
CAS No.: 77991-97-0
M. Wt: 192.28 g/mol
InChI Key: HMRHSMXFUQAWTJ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-phenylthiourea is an organosulfur compound with the molecular formula C10H12N2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in organic synthesis and biological activities . The compound features a cyclopropyl group and a phenyl group attached to the thiourea moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-Cyclopropyl-3-phenylthiourea typically involves the reaction of cyclopropylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:

Cyclopropylamine+Phenyl isothiocyanateThis compound\text{Cyclopropylamine} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} Cyclopropylamine+Phenyl isothiocyanate→this compound

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-Cyclopropyl-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

    Substitution: The phenyl and cyclopropyl groups can undergo substitution reactions, introducing different functional groups into the molecule.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-phenylthiourea involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This competitive inhibition is crucial in controlling melanin production and has potential therapeutic applications in treating hyperpigmentation disorders .

Comparison with Similar Compounds

1-Cyclopropyl-3-phenylthiourea can be compared with other thiourea derivatives such as N-phenylthiourea and N-cyclohexylthiourea. While all these compounds share the thiourea core, their unique substituents confer different chemical and biological properties:

    N-phenylthiourea: Known for its use as a tyrosinase inhibitor and in genetic taste testing.

    N-cyclohexylthiourea: Exhibits different solubility and reactivity profiles compared to this compound.

The presence of the cyclopropyl group in this compound makes it more rigid and potentially more selective in its interactions with biological targets .

Properties

CAS No.

77991-97-0

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

1-cyclopropyl-3-phenylthiourea

InChI

InChI=1S/C10H12N2S/c13-10(12-9-6-7-9)11-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,11,12,13)

InChI Key

HMRHSMXFUQAWTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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